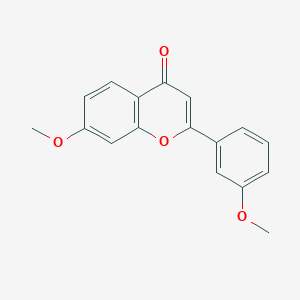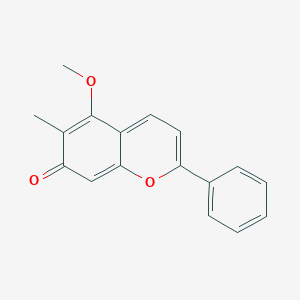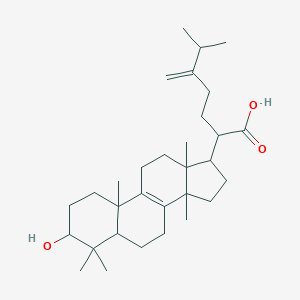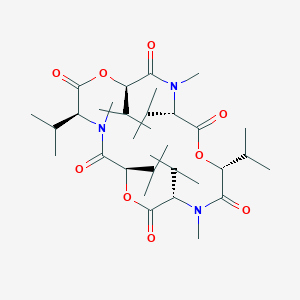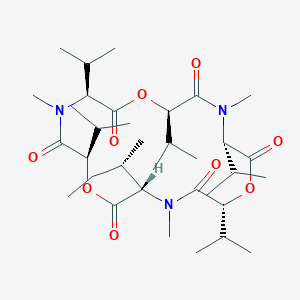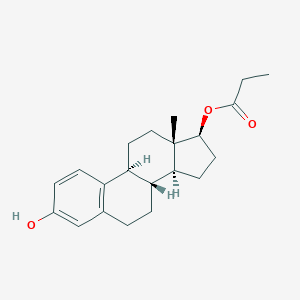
炔雌醇丙酸酯
描述
Estradiol propionate, also known as estradiol monopropionate or estradiol 17β-propionate, is an estrogen medication and estrogen ester . It was sold under the brand names Acrofollin, Akrofollin, and Follhormon, but is no longer marketed . It is the C17β propionate ester of estradiol .
Molecular Structure Analysis
Estradiol propionate contains a total of 55 bonds, including 27 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, and 1 aromatic hydroxyl .
科学研究应用
炔雌醇丙酸酯:对独特科学研究应用的全面分析
药学应用: 炔雌醇丙酸酯作为天然雌激素的强效形式,被广泛应用于药物中。 其主要挑战是水溶性低,导致口服生物利用度差 .
前列腺癌研究: 在前列腺癌细胞系中,炔雌醇丙酸酯已被证明可以减少细胞核大小,这与前列腺癌的较低生存率相关。 它模拟了 DHRS7 在晚期雄激素不敏感肿瘤中重新表达的效果 .
内分泌干扰研究: 作为一种内分泌干扰物,17β-雌二醇因其通过自然途径释放以及在常规医学中的广泛应用而被广泛研究。 其对环境和人类健康的影响是研究的重点领域 .
骨骼和生殖功能: 最近的数据表明雌激素对男性骨骼和生殖功能具有重要影响,使其成为临床和实验研究的兴趣对象 .
皮肤衰老和皮肤健康: 雌激素在维持皮肤健康方面起着至关重要的作用,通过与皮肤中的雌激素受体结合,具有抗衰老特性。 这使得炔雌醇丙酸酯与皮肤衰老以及通过微生物组的肠道-皮肤轴相关的研究相关 .
作用机制
Target of Action
Estradiol propionate, a pro-drug ester of estradiol, primarily targets estrogen receptors (ERs) in the body . These receptors, ERα and ERβ, are located in various tissues and organs such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The interaction of estradiol with these receptors plays a crucial role in numerous physiological processes.
Mode of Action
Estradiol propionate is metabolized in the body to estradiol, which freely enters target cells and interacts with ERs . Upon binding, the estrogen-receptor complex can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . This process results in a cascade of cellular changes that mediate the physiological effects of estradiol .
Biochemical Pathways
The biochemical pathways affected by estradiol involve a series of transformations. Estradiol biosynthesis can occur through a reduction of estrone (E1) by 17-beta-hydroxysteroid dehydrogenase (HSD) enzymes . The activated estrogen-receptor complex influences various biochemical pathways, leading to changes in protein synthesis and cellular function . For instance, estradiol has been shown to exert neuroprotective effects and influence memory and cognition .
Pharmacokinetics
The pharmacokinetics of estradiol, including its absorption, distribution, metabolism, and excretion (ADME), differ by route of administration . When used for oral or intramuscular administration, estradiol is commonly synthesized as a pro-drug ester, such as estradiol propionate, to improve its bioavailability . The terminal half-lives for various estrogen products post oral or intravenous administration have been reported to range from 1-12 hours .
Result of Action
The molecular and cellular effects of estradiol’s action are diverse and widespread. It influences memory and cognition, decreases the risk and delays the onset of neurological diseases such as Alzheimer’s disease, and attenuates the extent of cell death that results from brain injuries . It also plays a significant role in reproduction, influencing the menstrual cycle and treating menopausal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of estradiol propionate. For instance, estrogens in the environment can disrupt the endocrine system and affect the physiology of aquatic fauna and humans at extremely low concentrations . Moreover, the presence of other estrogenic substances in the environment can potentially interact with and influence the action of estradiol .
安全和危害
Long-term use of estrogens, including estradiol propionate, is associated with an increased risk of cancer of the endometrium, breast, and ovary . In animal studies, long-term administration of estrogens increased the incidence of cancer of the breast, cervix, vagina, uterus, testis, pancreas, and liver . It may also damage fertility or the unborn child .
未来方向
While estradiol propionate is no longer widely used, research into the effects of estrogen and estrogen-like compounds continues. This includes the development of selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment . Additionally, the role of estrogen in men was uncovered by prismatic examples of estrogen deficiency in male patients and by knockout of the estrogen receptor and aromatase in animals .
生化分析
Biochemical Properties
Estradiol propionate interacts with various biomolecules in the body. It is an agonist of the estrogen receptor, a nuclear receptor that is activated by binding of estrogen . When estradiol propionate is metabolized into estradiol, it binds to these receptors and triggers a cascade of biochemical reactions . These interactions influence various physiological responses, including reproduction, sexual differentiation, development, growth, and regulation of metabolism .
Cellular Effects
Estradiol propionate, through its metabolite estradiol, has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in prostate cancer cells, estradiol propionate has been shown to reduce nuclear size, suggesting a potential role in cancer therapy .
Molecular Mechanism
The molecular mechanism of estradiol propionate involves its conversion into estradiol, which then exerts its effects at the molecular level. Estradiol binds to estrogen receptors, triggering a change in the receptor’s shape that allows it to bind to specific regions of DNA and influence gene expression . This can lead to the activation or inhibition of enzymes, changes in cell signaling, and alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of estradiol propionate can change over time. This is due to factors such as the product’s stability, degradation, and long-term effects on cellular function . For example, the estrogenic activity of estradiol propionate can be reduced over time due to metabolic processes that convert it into less active compounds .
Dosage Effects in Animal Models
In animal models, the effects of estradiol propionate can vary with different dosages. For instance, a single dose of testosterone propionate, which can be converted into estradiol, has been shown to induce polycystic ovary syndrome in rats . This suggests that high doses of estradiol propionate could potentially lead to adverse effects.
Metabolic Pathways
Estradiol propionate is involved in various metabolic pathways. It is metabolized into estradiol, which is then further metabolized by various enzymes . This metabolism can influence metabolic flux and metabolite levels, affecting processes such as energy production and hormone regulation .
Transport and Distribution
Estradiol propionate is transported and distributed within cells and tissues in the body. It can bind to transport proteins like sex hormone-binding globulin, which carries it through the bloodstream to target tissues . Once in the target cells, estradiol propionate is metabolized into estradiol, which can then exert its effects .
Subcellular Localization
The subcellular localization of estradiol propionate is primarily within the nucleus of cells, due to its role as a nuclear receptor agonist . Once metabolized into estradiol, it binds to estrogen receptors that then bind to DNA and influence gene expression . This can affect the activity and function of the cell, including its growth, differentiation, and survival .
属性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCRZWCSVWBYSC-AGRFSFNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048985 | |
| Record name | beta-Estradiol 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3758-34-7 | |
| Record name | Estradiol, 17-propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3758-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Estradiol 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K31PC34297 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



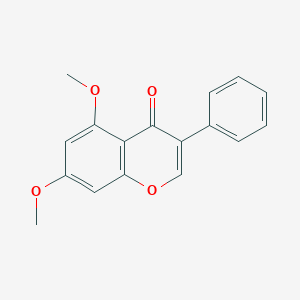
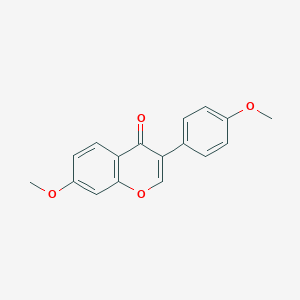

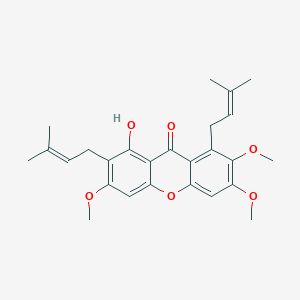
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
